2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid
Description
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a non-proteinogenic amino acid derivative characterized by a thiophene ring substituted with a chlorine atom at position 5, a hydroxyl group at the β-carbon, and an amino group at the α-carbon. This structure confers unique electronic and steric properties, making it a candidate for pharmacological or industrial applications.
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI Key |
UWCNNNDDBWFXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino acid backbone allows the compound to participate in biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The compound’s closest analogs differ in substituent groups, aromatic systems, or stereochemistry. Below is a comparative analysis based on the provided evidence:
Physicochemical and Functional Differences
- Hydrophobicity : The thiophene-based compound is more hydrophobic than Droxidopa (catechol group) but less so than benzo[b]thiophene derivatives due to the absence of a fused benzene ring .
- Electronic Effects : The chlorine atom on the thiophene ring may enhance electrophilic reactivity compared to fluorine or iodine in indole-based analogs .
- Bioproduction Potential: While 3-hydroxypropanoic acid (3-HP) derivatives are synthesized via microbial pathways (e.g., Klebsiella pneumoniae or Lactobacillus reuteri), the target compound’s production would likely require engineered enzymes (e.g., glycerol dehydratases or aldehyde dehydrogenases) to introduce the thiophene moiety .
Biological Activity
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid (CAS Number: 68056-34-8) is a compound of significant interest in medicinal chemistry due to its unique structural features that include an amino group, a hydroxy group, and a chlorothiophene moiety. Its molecular formula is , with a molecular weight of approximately 221.66 g/mol . This compound's potential biological activities make it a candidate for further research in various therapeutic applications.
The biological activity of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is influenced by its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit diverse biological effects, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth, although specific data on this compound's efficacy against cancer cell lines is limited.
- Neuroprotective Effects : The presence of the amino and hydroxy groups may confer neuroprotective properties, potentially impacting neurotransmitter systems or oxidative stress pathways.
- Antimicrobial Properties : Compounds with thiophene moieties are often investigated for their antibacterial and antifungal activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid. The following table summarizes some structurally related compounds and their notable features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid | C₇H₈ClNO₃S | Different chlorothiophene substitution |
| 2-Amino-3-(fur-2-yl)-3-hydroxypropanoic acid | C₇H₈NO₃S | Contains a furan ring instead of thiophene |
| 2-Chloro-3-hydroxypropionic acid | C₃H₅ClO₃ | Simpler structure with fewer functional groups |
This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the need for targeted research on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of new compounds. While specific studies on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid are scarce, related compounds have demonstrated promising results:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that structurally similar compounds exhibit varying degrees of cytotoxicity against human cancer cell lines . For example, certain derivatives have been found to possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin.
- Antibacterial Activity : Other studies have tested similar compounds against bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest potential as antibacterial agents .
Future Directions in Research
Given the preliminary findings on related compounds, further research on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid should focus on:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects, particularly in cancer and neuroprotection.
- In Vivo Studies : Evaluating safety and efficacy in animal models to establish therapeutic potential.
- Derivatives Exploration : Synthesizing and testing various derivatives to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
